2-(1h-Pyrazol-1-yl)benzimidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12) |
InChI Key |
RGIFNBLPKRYMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)N2C=CC=N2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-(1H-Pyrazol-1-yl)benzimidamide, providing detailed information about the chemical environment of individual atoms.
¹H NMR Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within the molecule. In a typical ¹H NMR spectrum of a 2-(substituted)-1H-benzimidazole, the protons on the benzimidazole (B57391) ring system and any substituents will exhibit characteristic chemical shifts and coupling patterns. For instance, in 2-phenyl-1H-benzo[d]imidazole, the proton of the N-H group appears as a singlet at approximately 12.88 ppm in DMSO-d6. rsc.org The aromatic protons of the phenyl and benzimidazole rings typically resonate in the region of 7.15-8.24 ppm. rsc.org
The specific chemical shifts and splitting patterns are highly sensitive to the electronic effects of substituents on the aromatic rings. For example, the introduction of a methyl group, as in 2-methyl-1H-benzo[d]imidazole, results in a characteristic singlet for the methyl protons at around 2.64 ppm in CDCl₃. rsc.org The analysis of these spectra, including the integration of peak areas and the measurement of coupling constants (J-values), allows for the precise assignment of each proton to its position in the molecular structure.
Table 1: Representative ¹H NMR Spectral Data for 2-(Substituted)-1H-benzimidazoles
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 2-phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 12.88 (s, 1H), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) |
| 2-methyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H) |
| 2-ethyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 8.10 (s, 1H), 7.38 – 7.65 (m, 4H), 3.56 (dt, J = 14.7, 7.1 Hz, 2H), 2.47 (s, 6H) |
| 2-butyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 7.68 – 7.59 (m, 1H), 7.21 – 7.06 (m, 4H), 2.79 – 2.67 (m, 2H), 1.80 (dt, J = 15.5, 7.7 Hz, 2H), 1.17 – 1.61 (m, 2H), 1.42 – 1.32 (m, 2H) |
| 2-cyclohexyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 12.11 (s, 1H), 7.60 (dd, J = 5.9, 3.2Hz, 2H), 7.22-7.17 (m, 2H), 2.79 (tt, J = 10.8, 3.5Hz, 1H), 2.00 (d, J = 8.3, 2H), 1.77 (d, J = 11.7, 2H), 1.72-1.51 (m, 3H), 1.46 - 1.15 (m, 3H) |
s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, tt = triplet of triplets
¹³C NMR Analysis
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its analogs gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
For example, in 2-ethyl-1H-benzo[d]imidazole, the carbon of the C=N bond within the imidazole (B134444) ring appears at approximately 157.3 ppm. rsc.org The aromatic carbons of the benzimidazole moiety typically resonate between 113.1 and 140.0 ppm. rsc.org The aliphatic carbons of the ethyl group show signals at lower chemical shifts, around 19.1 and 12.7 ppm. rsc.org The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, is essential for a complete structural assignment.
Table 2: Representative ¹³C NMR Spectral Data for 2-(Substituted)-1H-benzimidazoles
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-ethyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, 12.7 |
| 2-butyl-1H-benzo[d]imidazole rsc.org | CDCl₃ | 152.3, 132.3, 132.1, 127.6, 114.0, 29.0, 28.2, 20.0, 13.6 |
| 2-cyclohexyl-1H-benzo[d]imidazole rsc.org | DMSO | 157.4, 138.4, 137.1, 123.2, 122.9, 118.3, 114.7, 33.8, 29.9, 26.2, 26.0 |
| 2-(2-Chlorophenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | 159.59, 152.25, 128.62, 122.07, 121.62, 116.15 |
¹⁹F NMR for Fluorinated Analogs
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for structural elucidation. nih.gov The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity in NMR experiments. psu.edunih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information. psu.edu This technique is particularly useful for confirming the position of fluorine substitution on the aromatic rings and for studying conformational changes in the molecule. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it suitable for analyzing complex mixtures of fluorinated compounds. psu.edu
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key vibrational frequencies include the N-H stretching vibration of the benzimidazole ring, which typically appears as a broad band in the region of 3400-3300 cm⁻¹. The C=N stretching vibration of the imidamide and pyrazole (B372694) rings gives rise to a sharp absorption band around 1630-1610 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the corresponding C-C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The presence and position of these bands provide direct evidence for the key functional groups within the molecule.
Table 3: Characteristic IR Absorption Bands for Benzimidazole Derivatives
| Compound | Medium | Wavenumber (cm⁻¹) and Functional Group |
| 2-Phenyl-1H-benzimidazole rsc.org | KBr | 3436 (N-H), 1626 (C=N) |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | KBr | 3308 (O-H, N-H), 1610 (C=N) |
| 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole rsc.org | KBr | 3452 (N-H), 2879 (C-H, CH₂), 1626 (C=N), 1245, 1226 (C-O) |
| 5-Methyl-2-phenyl-1H-benzimidazole rsc.org | KBr | 3435 (N-H), 2919 (C-H, CH₃), 1631 (C=N) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a molecule with a high degree of confidence. nih.govresearchgate.net This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound and its derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) with the calculated mass. rsc.org For instance, the calculated mass for the protonated molecule of 2-(2-Chlorophenyl)-1H-benzimidazole, C₁₃H₁₀ClN₂ ([M+H]⁺), is 229.0527, and a typical experimental finding would be very close to this value, such as 229.0523. rsc.org This level of accuracy is essential for unambiguous compound identification.
Table 4: HRMS Data for Representative Benzimidazole Derivatives
| Compound | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| 2-(2-Chlorophenyl)-1H-benzimidazole rsc.org | [C₁₃H₁₀ClN₂ + H]⁺ | 229.0527 | 229.0523 |
| 2-(4-Hydroxyphenyl)-1H-benzimidazole rsc.org | [C₁₃H₁₁N₂O + H]⁺ | 211.0866 | 211.0863 |
| 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole rsc.org | [C₁₄H₁₁N₂O₂ + H]⁺ | 239.0815 | 239.0811 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a chemical mixture. In the context of this compound, GC-MS analysis provides critical insights into its molecular weight and fragmentation pattern, which is essential for structural confirmation. While specific experimental data for this exact compound is not publicly available, the fragmentation behavior can be predicted based on established principles for pyrazole and benzimidazole derivatives. researchgate.net
The pyrazole moiety is known to undergo characteristic fragmentation pathways, including the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂). researchgate.net The initial ionization would produce the molecular ion (M⁺•). Subsequent fragmentation would likely involve cleavage at the bond connecting the pyrazole and benzimidazole rings, as well as ring-opening and rearrangement reactions within both heterocyclic systems.
Key fragmentation steps for the pyrazole ring often begin with the loss of HCN from the molecular ion. researchgate.net Another common fragmentation involves the loss of a nitrogen molecule, leading to stable carbocyclic ions. researchgate.net The benzimidamide portion of the molecule would also contribute to the mass spectrum with its own characteristic fragments. The analysis of these fragments allows for the reconstruction of the original molecular structure. High-resolution mass spectrometry (HRMS) can further enhance this analysis by providing the exact mass of the fragments, which helps in determining their elemental composition. jeol.com
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 199 | [C₁₀H₉N₅]⁺• | Molecular Ion (M⁺•) |
| 172 | [C₉H₈N₃]⁺ | Loss of HCN from pyrazole ring |
| 144 | [C₈H₆N₃]⁺ | Further fragmentation, possibly from benzimidazole core |
| 118 | [C₇H₆N₂]⁺• | Benzimidazole cation radical |
| 91 | [C₆H₅N]⁺ | Fragment from benzimidazole ring cleavage |
Note: This table is predictive and based on the general fragmentation patterns of related heterocyclic compounds.
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles. For this compound, this technique would reveal the precise spatial orientation of the pyrazole and benzimidazole rings relative to each other.
Although a specific crystal structure for the title compound is not reported in the searched literature, analysis of closely related structures, such as other pyrazole and benzimidazole derivatives, allows for an informed prediction of its crystallographic parameters. nih.govnih.gov For instance, related compounds often crystallize in monoclinic space groups like P2₁/c or P2₁/n. nih.govrsc.org The analysis would likely show that the pyrazole and benzimidazole ring systems are not coplanar, with a significant dihedral angle between their mean planes. nih.govnih.gov The bond lengths within the rings would be consistent with their aromatic character, showing partial double-bond characteristics. uncfsu.edu
Table 2: Representative Crystallographic Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid | Monoclinic | P2₁/c | 78.04 (10) between benzimidazole and benzene (B151609) rings | nih.gov |
| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | Monoclinic | P2₁/n | 18.24 (8) between benzimidazole and aniline (B41778) planes | nih.gov |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | Orthorhombic | Pbca | 67.9 (1) between pyrazolyl rings | researchgate.net |
Analysis of Intermolecular Interactions in Crystal Structures
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystal structure of this compound, hydrogen bonds are expected to play a dominant role. The N-H groups of the pyrazole and benzimidamide moieties are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atoms are effective acceptors. nih.gov This would likely lead to the formation of robust N-H···N hydrogen bonds, linking molecules into chains or more complex three-dimensional networks. nih.govmdpi.com
Table 3: Common Intermolecular Interactions in Pyrazole and Benzimidazole Crystals
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.9 - 3.1 | nih.gov |
| Hydrogen Bond | N-H | O (of solvent) | 2.9 - 3.0 | mdpi.com |
| π-π Stacking | Pyrazole Ring | Pyridine/Benzene Ring | 3.6 - 3.9 (centroid-centroid) | nih.govnih.gov |
Tautomeric Investigations in Solid and Solution States
Prototropic tautomerism is a key feature of many N-heterocyclic compounds, including N-unsubstituted pyrazoles and benzimidazoles. researchgate.netbeilstein-journals.org For this compound, several tautomeric forms are possible due to the migration of a proton between the different nitrogen atoms of the pyrazole and benzimidazole rings.
Single crystal X-ray diffraction provides a definitive picture of the tautomeric form present in the solid state. mdpi.com In the crystal, one specific tautomer is typically "frozen out" due to the stabilizing effects of the crystal packing and intermolecular hydrogen bonds. mdpi.combeilstein-journals.org The geometric parameters, such as the differences in C-N bond lengths within the imidazole ring, can confirm the location of the proton and thus the dominant tautomer. mdpi.com
In solution, however, a dynamic equilibrium between different tautomers often exists. researchgate.net This equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The rate of proton exchange between the tautomeric forms can influence the appearance of the NMR spectrum. beilstein-journals.org In some solvents, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. In other cases, rapid exchange leads to averaged signals. researchgate.netbeilstein-journals.org The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties.
Computational and Theoretical Chemistry Studies of 2 1h Pyrazol 1 Yl Benzimidamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular properties and behavior without the need for empirical experimentation. For compounds like 2-(1H-Pyrazol-1-yl)benzimidamide, these theoretical studies elucidate electronic structure, reactivity patterns, and intramolecular interactions.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine optimized molecular geometries, including bond lengths and angles. nih.govnih.gov For heterocyclic compounds containing pyrazole (B372694) and benzimidazole (B57391) rings, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), provide a detailed picture of the molecule's three-dimensional structure. nih.govresearchgate.nettaylorfrancis.com
Studies on related benzimidazole derivatives show that calculated bond lengths and angles from DFT optimization are often in close agreement with experimental data obtained from X-ray diffraction, though slight variations can occur due to the calculations being performed on a molecule in a gaseous phase versus a solid crystal state. nih.govresearchgate.net This analysis is crucial for understanding the planarity and conformational possibilities of the molecule, which are dictated by the rotation around the bond connecting the pyrazole and benzimidazole moieties. nih.gov
Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP) This table presents theoretical data typical for related benzimidazole structures, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (imidazole) | 1.38 | ||
| C=N (imidazole) | 1.32 | ||
| C-C (phenyl) | 1.40 | ||
| N-C (pyrazole) | 1.39 | ||
| C-N (pyrazole) | 1.35 | ||
| C-N-C | 125.5 | ||
| N-C-C | 120.1 |
HOMO-LUMO Energy Analysis for Reactivity Prediction
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govschrodinger.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov In computational studies of related pyrazole and benzimidazole compounds, the HOMO and LUMO energies are calculated to derive global reactivity descriptors. These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), quantify the molecule's reactive nature. researchgate.net The visualization of HOMO and LUMO surfaces shows the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. nih.govmdpi.com
Table 2: Representative Global Reactivity Descriptors This table presents theoretical data typical for related benzimidazole structures, as specific data for this compound is not available.
| Parameter | Definition | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |
| Ionization Potential (I) | -EHOMO | 6.2 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Hardness (η) | (I - A) / 2 | 2.5 |
| Softness (S) | 1 / (2η) | 0.2 |
| Electronegativity (χ) | (I + A) / 2 | 3.7 |
Natural Bond Orbital (NBO) Analysis for Electron Transfer
Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex wavefunctions of a molecule into the familiar language of chemical bonding concepts, such as lone pairs and bonds. mdpi.com It is particularly useful for investigating intramolecular charge transfer and delocalization of electron density from filled (donor) to empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these donor-acceptor interactions. mdpi.com
Table 3: Representative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix This table presents theoretical data typical for related benzimidazole structures, as specific data for this compound is not available.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N(pyrazole) | π* (C-N) | 25.50 |
| LP (1) N(imidazole) | π* (C=C) | 30.15 |
| π (C=C) | π* (C=N) | 18.75 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) is a valuable descriptor for understanding and predicting how a molecule will interact with other species. nih.gov MESP maps illustrate the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. mdpi.com These maps are color-coded: red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. nih.govnih.gov
In molecules containing pyrazole and benzimidazole rings, MESP analysis typically shows negative potential localized around the nitrogen atoms of the heterocyclic rings and any carbonyl oxygen atoms, identifying them as sites for hydrogen bonding and coordination. researchgate.netnih.gov The electropositive regions are generally found around the hydrogen atoms. nih.gov This information is critical for predicting non-covalent interactions, which play a crucial role in drug-receptor binding. nih.govrsc.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that simulate the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. walshmedicalmedia.com These methods are indispensable in drug discovery for predicting binding modes and affinities, helping to identify and optimize potential therapeutic agents.
Molecular Docking for Ligand-Target Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. walshmedicalmedia.com The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. researchgate.net A lower binding energy indicates a more stable and favorable interaction. researchgate.net
Numerous studies have performed molecular docking on pyrazole and benzimidazole derivatives to explore their potential as inhibitors of various enzymes, such as kinases and carbonic anhydrase, which are often implicated in diseases like cancer. researchgate.netnih.govnih.govnih.gov These studies reveal that the ligands typically form key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of the target protein. researchgate.net For a molecule like this compound, docking studies would be essential to identify potential biological targets and understand the structural basis of its activity. The nitrogen atoms in the pyrazole and benzimidazole rings are expected to be key hydrogen bond acceptors.
Table 4: Representative Molecular Docking Results for Pyrazole-Benzimidazole Derivatives This table presents theoretical data typical for related structures, as specific data for this compound is not available.
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| EGFR Kinase (e.g., 1M17) | Pyrazole-benzimidazole hybrid | -8.5 | MET793, LEU718, GLY796 |
| VEGFR-2 (e.g., 2QU5) | Pyrazole derivative | -10.1 | CYS919, ASP1046, LYS868 |
| Carbonic Anhydrase II (e.g., 1CA2) | Pyrazole-carboxamide | -7.9 | HIS94, THR199, ZN2+ |
Structure-Based Design Principles
Structure-based drug design is a cornerstone of modern medicinal chemistry, relying on the three-dimensional structure of a biological target to design new, more potent, and selective inhibitors. This iterative process involves understanding the molecular recognition between a ligand and its receptor, often using advanced computational programs.
The fundamental principles of structure-based design, which would be applicable to derivatives of this compound, include:
Exploiting Hydrophobic Interactions: Placing non-polar surfaces of the ligand into hydrophobic pockets of the target protein is a significant driving force for binding. This releases water molecules from the binding site, increasing entropy and affinity.
Forming Hydrogen Bonds: The design can be optimized by modifying the molecule to create additional hydrogen bonds with the target protein. For instance, introducing an amino group might allow for new interactions with backbone carbonyls, enhancing potency. nih.gov
Bioisosterism: This principle involves replacing a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere), with the goal of improving the compound's biological activity or pharmacokinetic properties. In designing analogs of pyrazole-containing compounds, amine fragments have been successfully replaced with 1,2,4-oxadiazole (B8745197) rings to create novel derivatives with insecticidal and fungicidal activities. mdpi.com
Scaffold Hopping and Structural Modification: The pyrazole scaffold is considered highly suitable for structural modifications to explore structure-activity relationships (SAR). nih.gov By making small changes, such as altering substituents on the pyrazole or adjacent rings, significant changes in biological properties can be achieved. nih.gov For example, in a series of pyrazole-based inhibitors, modifying an aryl moiety significantly affected off-target selectivity. nih.gov Docking studies on such analogs help predict how changes, like extending a spacer, might allow a ligand to access deeper pockets in the active site, potentially increasing binding affinity. nih.gov
These principles guide the rational design of new molecules. For a compound like this compound, a known 3D structure of its biological target would allow medicinal chemists to computationally dock the molecule, analyze its binding mode, and design modifications to enhance interactions and, consequently, biological activity.
Prediction of Molecular Reactivity Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By calculating molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can determine global reactivity descriptors that characterize a molecule's stability and reactivity. researchgate.net
Key molecular reactivity descriptors include:
HOMO Energy (EHOMO): Represents the ability of a molecule to donate electrons. A higher EHOMO value indicates a better electron donor.
LUMO Energy (ELUMO): Represents the ability of a molecule to accept electrons. A lower ELUMO value indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). This is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net
Chemical Potential (μ): Describes the tendency of electrons to escape from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. researchgate.net
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.
While specific DFT calculations for this compound are not available, the table below presents data for related heterocyclic compounds, illustrating how these descriptors are applied. The calculations were typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Artemisinin | -7.65 | -0.57 | 7.08 |
| Artemether | -7.32 | -0.54 | 6.78 |
| Artesunate | -7.62 | -1.25 | 6.37 |
| Hydroxychloroquine | -6.04 | -0.87 | 5.17 |
| Favipiravir | -7.05 | -2.50 | 4.55 |
Data adapted from a study on repurposed drugs for COVID-19, illustrating the application of DFT calculations. researchgate.net
These descriptors are invaluable for comparing the reactivity of different analogs, predicting metabolic stability, and understanding potential intermolecular interactions.
Conformational Analysis and Tautomeric Equilibria
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the bond connecting the pyrazole and the benzimidamide rings would lead to different conformers with varying energies and stabilities.
Furthermore, the compound can likely exist in different tautomeric forms. Tautomerism is the phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers that differ in the position of a proton and a double bond. nih.govclockss.org For pyrazole and benzimidazole-containing structures, several tautomeric forms are possible, including NH, OH, and CH forms. clockss.org
The equilibrium between these tautomers can be influenced by several factors:
Substituent Effects: Electron-donating or electron-withdrawing groups can stabilize or destabilize different tautomers, shifting the equilibrium. researchgate.net
Solvent Effects: The polarity of the solvent plays a critical role. Non-polar solvents may favor tautomers with intramolecular hydrogen bonds, while polar solvents can form intermolecular hydrogen bonds, stabilizing other forms. nih.gov
Intramolecular Hydrogen Bonding: The possibility of forming an internal hydrogen bond can significantly stabilize a particular tautomer. clockss.org
Studies on related compounds, such as 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, have shown that they can display tautomerism in solution, with the equilibrium detectable by NMR spectroscopy. researchgate.net In some cases, the interconversion between tautomers is rapid, and NMR spectra show averaged signals. mdpi.com Computational studies are often employed alongside experimental methods like NMR to determine the relative stabilities of different tautomers and conformers. nih.govresearchgate.net For instance, X-ray crystallography has shown that 1-phenyl-1H-pyrazol-3-ol exists as a dimer in the solid state, while NMR studies reveal it exists as monomers in polar solvents like DMSO-d6. mdpi.com
For this compound, a thorough computational analysis would be required to predict the most stable conformers and the position of the tautomeric equilibrium under different conditions, which would be crucial for understanding its interaction with biological targets.
Molecular Interactions and Structure Activity Relationships of 2 1h Pyrazol 1 Yl Benzimidamide Analogs
Elucidation of Key Structural Motifs for Molecular Recognition
The core structure of 2-(1H-pyrazol-1-yl)benzimidamide features a benzimidazole (B57391) ring fused to a pyrazole (B372694) moiety. This hybrid scaffold is a key structural motif for molecular recognition. The benzimidazole portion, a fusion of benzene (B151609) and imidazole (B134444) rings, and the five-membered pyrazole ring with two adjacent nitrogen atoms, are both considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.netnih.govresearchgate.net
The spatial arrangement of these two heterocyclic systems allows for specific interactions with target proteins. The nitrogen atoms within both the benzimidazole and pyrazole rings can act as hydrogen bond acceptors, a critical feature for molecular recognition. nih.govrsc.org Furthermore, the aromatic nature of both ring systems provides a platform for π-π stacking and other non-covalent interactions. rsc.orgresearchgate.net The amidine group (-C(=NH)NH2) attached to the benzimidazole ring at the 2-position is a significant contributor to the molecule's polarity and hydrogen-bonding capacity.
Influence of Substituent Effects on Molecular Interactions
The introduction of various substituents to the benzimidazole or pyrazole rings can significantly alter the electronic and steric properties of the parent molecule, thereby influencing its molecular interactions and biological activity.
The electronic nature of substituents on the aromatic rings of benzimidazole-pyrazole hybrids plays a pivotal role in modulating their activity. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, can enhance the potency of these compounds. For instance, studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have shown that electronegative substituents in the para-position of the benzamide (B126) ring increase the molecule's positive allosteric modulation of the mGluR5 receptor. nih.gov The introduction of a halogen atom, another electron-withdrawing group, in the ortho-position of the 1-phenyl ring further boosts both binding and functional activities. nih.gov
Conversely, electron-donating groups can also be beneficial depending on the target. The precise impact of these electronic effects is highly dependent on the specific biological target and the nature of the binding pocket.
Hydrogen Bonding Networks and Their Role in Interactions
Hydrogen bonds are fundamental to the molecular interactions of this compound analogs. The nitrogen atoms of both the benzimidazole and pyrazole rings, as well as the nitrogen atoms of the amidine group, can act as hydrogen bond acceptors. nih.gov The N-H groups in the benzimidazole and amidine moieties can also serve as hydrogen bond donors.
These hydrogen bonding capabilities allow for the formation of intricate networks with amino acid residues in a protein's active site. For instance, the secondary amino group of the imidazole scaffold has been observed to form conventional hydrogen bonds with amino acids like alanine. acs.org The ability to form multiple hydrogen bonds significantly contributes to the binding affinity and specificity of these compounds for their targets. rsc.org
π-Stacking and Other Non-Covalent Interactions
The aromatic nature of the benzimidazole and pyrazole rings facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. rsc.orgresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stability of the ligand-protein complex. The extent of this stacking can be influenced by the substituents on the rings. rsc.org
Structure-Activity Relationship (SAR) Analysis in Related Benzimidazole-Pyrazole Hybrids
Structure-activity relationship (SAR) studies on benzimidazole-pyrazole hybrids have provided valuable insights into how chemical modifications affect biological activity. These studies are essential for optimizing lead compounds to enhance potency and selectivity.
For instance, in a series of benzimidazole-ornamented pyrazoles, the introduction of a para-nitrophenyl (B135317) group on the pyrazole ring resulted in the highest anti-inflammatory activity. nih.govacs.org In the same series, a para-bromophenyl substituent on the pyrazole led to the highest radical-scavenging activity, while a para-fluorophenyl group conferred the most potent anticancer activity against pancreatic cancer cells. nih.govacs.org
These findings highlight the sensitivity of the biological activity to the nature and position of substituents on the pyrazole ring. The electronic properties of these substituents appear to be a key determinant of the observed activity.
In another study on pyrazole-based inhibitors, the functionalization of the phenyl moieties on a 3,5-diphenylpyrazole (B73989) core was explored. While the unsubstituted version showed high inhibitory activity, the addition of different sized groups at this position led to varied outcomes, indicating the importance of steric factors. nih.gov
The table below summarizes some SAR findings for related benzimidazole-pyrazole hybrids:
| Base Scaffold | Substituent and Position | Observed Activity | Reference |
| Benzimidazole-ornamented pyrazole | p-Nitrophenyl on pyrazole | Highest anti-inflammatory activity | nih.govacs.org |
| Benzimidazole-ornamented pyrazole | p-Bromophenyl on pyrazole | Highest DPPH radical scavenging | nih.govacs.org |
| Benzimidazole-ornamented pyrazole | p-Fluorophenyl on pyrazole | Highest anticancer activity (pancreatic cells) | nih.govacs.orgresearchgate.net |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Electronegative group at para-position of benzamide | Increased mGluR5 receptor modulation | nih.gov |
| N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | Halogen at ortho-position of 1-phenyl ring | Increased binding and functional activity | nih.gov |
These SAR analyses underscore the importance of a systematic approach to modifying the benzimidazole-pyrazole scaffold to fine-tune its interactions with specific biological targets and achieve desired therapeutic effects.
Advanced Applications and Materials Science Perspectives
Applications in Ligand Design for Coordination Chemistry
The nitrogen-rich structure of 2-(1h-Pyrazol-1-yl)benzimidamide and its derivatives makes them excellent candidates for ligand design in coordination chemistry. researchgate.net These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting magnetic, electronic, and catalytic properties. researchgate.netresearchgate.net
Metal Complex Formation and Properties
Derivatives of this compound have been shown to form complexes with transition metals such as copper(II) and nickel(II). researchgate.net For example, 2-(3′-(4′′-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands have been synthesized and used to create non-chelated metal complexes. researchgate.net These complexes are typically prepared with a 1:2 metal-to-ligand stoichiometry. researchgate.net
Structural studies have revealed that the geometry of these complexes depends on the metal ion. Nickel(II) complexes often exhibit a tetrahedral geometry, while copper(II) complexes tend to adopt a square planar configuration. researchgate.net The coordination typically involves the tertiary nitrogen atom of the imidazole (B134444) ring. researchgate.net These complexes are often soluble in polar organic solvents like DMF and DMSO. researchgate.net
Properties of Metal Complexes with this compound Derivatives
| Metal Ion | Coordination Geometry | Metal:Ligand Stoichiometry | Solubility |
|---|---|---|---|
| Nickel(II) | Tetrahedral | 1:2 | DMF, DMSO |
| Copper(II) | Square Planar | 1:2 | DMF, DMSO |
Catalytic Applications
The metal complexes derived from pyrazole-based ligands, including those related to this compound, have shown significant promise in catalysis. ulisboa.pt These "scorpionate" ligands can be tailored to create catalysts for a range of reactions, including oxidation and polymerization. ulisboa.pt The versatility of the pyrazole (B372694) framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. ulisboa.pt Research in this area is ongoing, with a focus on developing more efficient and sustainable catalytic systems. ulisboa.pt
Photophysical Properties and Applications as Fluorescent Probes
The inherent fluorescence of pyrazole and benzimidazole (B57391) derivatives makes this compound an interesting candidate for photophysical studies and the development of fluorescent sensors. nih.govnih.gov
Luminescence Characteristics
The photophysical properties of molecules containing benzimidazole and pyrazole moieties are influenced by factors such as solvent polarity. nih.gov Studies on related Schiff bases have shown that a bathochromic (red) shift in the emission spectrum can occur in more polar solvents, indicating an intramolecular charge transfer character in the excited state. nih.gov This solvatochromic behavior is a key feature that can be exploited in sensor design. The combination of pyrazole and benzimidazole units can lead to compounds with unique luminescent properties, which are currently being explored for various applications. nih.govnih.gov
Chemosensor Development
The development of chemosensors based on pyrazole derivatives is an active area of research. nih.gov These sensors can be designed to detect specific ions or molecules through changes in their fluorescence or color. nih.gov For instance, pyrazole-based probes have been developed for the detection of metal ions like Al³⁺. nih.gov The mechanism of sensing often involves the coordination of the target analyte to the ligand, which in turn perturbs the electronic structure and photophysical properties of the molecule. nih.gov This can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. The modular nature of these compounds allows for the incorporation of different functional groups to enhance selectivity and sensitivity for specific analytes. nih.gov
Integration into Hybrid Materials and Supramolecular Assemblies
The ability of this compound and its analogues to participate in hydrogen bonding and coordinate with metal ions makes them valuable building blocks for the construction of hybrid materials and supramolecular assemblies. nih.gov
Through self-assembly processes driven by non-covalent interactions like hydrogen bonding, these molecules can form well-defined one-, two-, or three-dimensional structures. nih.gov For example, metal complexes of pyrazole-acetamide ligands have been shown to form 1D and 2D supramolecular architectures through hydrogen bonding interactions. nih.gov These organized structures can exhibit unique properties that are not present in the individual molecules. The resulting materials have potential applications in areas such as gas storage, separation, and catalysis. The ongoing research in this field aims to create functional materials with precisely controlled structures and properties by leveraging the self-assembly of these versatile pyrazole-based building blocks. nih.gov
Role as Scaffolds in Agrochemical Research (e.g., herbicidal, fungicidal activity)
The unique structural framework of molecules combining pyrazole and benzimidazole rings has positioned them as privileged scaffolds in the quest for novel agrochemicals. The inherent biological activity of both heterocyclic systems provides a fertile ground for the design and synthesis of new derivatives with potent herbicidal and fungicidal properties. Researchers have extensively explored the modification of this core structure to optimize efficacy against various plant pathogens and weeds, leading to the discovery of promising lead compounds.
Fungicidal Activity
The 2-(pyrazol-1-yl)benzimidazole scaffold is a cornerstone in the development of modern fungicides, particularly those targeting the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. nih.govnih.gov Pyrazole carboxamide derivatives, which often incorporate a benzimidazole moiety, have been successfully commercialized as SDH inhibitors (SDHIs). mdpi.com
Research has focused on synthesizing novel derivatives by modifying substituents on both the pyrazole and benzimidazole rings to enhance their antifungal potency and spectrum. For instance, a series of novel pyrazole carboxamide derivatives featuring a benzimidazole group were designed as potential SDH inhibitors. nih.gov Bioassays revealed that several of these compounds exhibited significant efficacy against various fungal pathogens. nih.gov In particular, compounds A7 (3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide) and B11 (N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) showed potent activity against Botrytis cinerea, with EC₅₀ values comparable to the commercial fungicide boscalid. nih.gov In vivo tests on tomatoes and strawberries demonstrated that these compounds offered superior protection against B. cinerea infection compared to carbendazim. nih.gov
Further studies have explored the introduction of different functional groups to the pyrazole-benzamide backbone. The incorporation of a thiocyanato group into the pyrazole ring led to the development of derivatives with broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum, Valsa mali, and Phytophthora capsici. nih.gov Compound A27 from this series was noted for its broad-spectrum inhibition, while compound A36 was particularly effective against V. mali, significantly outperforming the commercial fungicide fluxapyroxad. nih.gov Similarly, the design of pyrazole-thiazole carboxamides has yielded compounds with potent in vivo activity against Rhizoctonia solani and Puccinia sorghi Schw. nih.gov
The following table summarizes the fungicidal activity of selected pyrazole-benzimidazole derivatives and related analogs from various research studies.
Fungicidal Activity of Selected Pyrazole-Benzimidazole Scaffolds
| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference Fungicide | Ref. |
|---|---|---|---|---|
| A7 (pyrazole-benzimidazole derivative) | Botrytis cinerea | 0.79 | Boscalid (0.60) | nih.gov |
| B11 (pyrazole-benzimidazole derivative) | Botrytis cinerea | 0.56 | Boscalid (0.60) | nih.gov |
| A36 (thiocyanato-pyrazolyl-benzamide) | Valsa mali | 0.37 | Fluxapyroxad (13.3) | nih.gov |
| A27 (thiocyanato-pyrazolyl-benzamide) | Sclerotinia sclerotiorum | 0.87 | - | nih.gov |
| B6 (thiocyanato-pyrazolyl-benzamide) | Phytophthora capsici | 0.41 | Azoxystrobin (29.2) | nih.gov |
| 7ai (isoxazolol pyrazole carboxylate) | Rhizoctonia solani | 0.37 | Carbendazol (>100) | mdpi.com |
| 6d (pyrazole-thiazole carboxamide) | Rhizoctonia cerealis | 5.11 | Fluxapyroxad (11.93) | nih.gov |
| 6j (pyrazole-thiazole carboxamide) | Rhizoctonia cerealis | 8.14 | Fluxapyroxad (11.93) | nih.gov |
| 1c (pyrazole carboxamide with diarylamine) | Rhizoctonia solani | 0.005 | Fluxapyroxad (0.033) | researchgate.net |
| 5IIIh (N-(pyrazol-5-yl)benzamide with diphenylamine) | Sclerotinia sclerotiorum | 0.37 | Fluxapyroxad (0.27) | medchemexpress.cn |
Herbicidal Activity
The pyrazole ring, often in combination with other heterocyclic systems like benzophenone (B1666685) or linked to picolinic acid, serves as a versatile scaffold for the development of novel herbicides. rsc.orgmdpi.com These compounds often target essential plant enzymes, leading to growth inhibition and eventual death of susceptible weeds. rsc.orgnih.gov
One of the key targets for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). rsc.orgresearchgate.net HPPD inhibitors are also known as bleaching herbicides because they disrupt a pathway essential for pigment production, causing new growth to appear white before the plant dies. researchgate.net A series of 1-acyl-3-phenyl-pyrazol benzophenones were synthesized and evaluated for their herbicidal activity, with compounds 5n and 5o displaying potent activity against barnyard grass, exceeding that of the commercial herbicide pyrazoxyfen. rsc.org
Another promising target is transketolase (TK), an enzyme that plays a crucial role in the Calvin cycle of photosynthesis. nih.gov Researchers have designed pyrazole amide derivatives as potential TK inhibitors. Bioassays demonstrated that compounds 6ba and 6bj exhibited high root inhibition against problematic weeds like Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis, with activity surpassing that of commercial herbicides mesotrione (B120641) and nicosulfuron. nih.gov
Furthermore, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been explored as a strategy for discovering new synthetic auxin herbicides. mdpi.com This research led to the identification of compound V-8 , which showed better post-emergence herbicidal activity than the established herbicide picloram (B1677784) and demonstrated good crop safety for corn, wheat, and sorghum. mdpi.com
The following table presents research findings on the herbicidal activity of various pyrazole-based compounds.
Herbicidal Activity of Selected Pyrazole Scaffolds
| Compound | Target Weed | Activity (% Inhibition) | Concentration/Dosage | Ref. |
|---|---|---|---|---|
| 5e (pyrazole amide) | Brassica campestris (root) | 82% | 200 mg/L | cabidigitallibrary.org |
| 5g (pyrazole amide) | Brassica campestris (root) | 83% | 200 mg/L | cabidigitallibrary.org |
| 5g (pyrazole amide) | Amaranthus retroflexus (root) | 56% | 200 mg/L | cabidigitallibrary.org |
| 5o (pyrazole benzophenone) | Barnyard grass | Good activity, more potent than pyrazoxyfen | 0.05 mmol m⁻² | rsc.org |
| 6ba (pyrazole amide) | Digitaria sanguinalis (root) | ~90% | - | nih.gov |
| 6bj (pyrazole amide) | Amaranthus retroflexus (root) | ~80% | - | nih.gov |
| 6ba (pyrazole amide) | Digitaria sanguinalis | ~80% (foliar spray) | 150 g a.i./ha | nih.gov |
| V-8 (6-pyrazolyl-2-picolinic acid) | Post-emergence weeds | Better than picloram | 300 g a.i./ha | mdpi.com |
An exploration of the future research landscape for the chemical compound this compound reveals significant potential for innovation and discovery. As a heterocyclic compound integrating both pyrazole and benzimidamide moieties, it stands at the intersection of two scaffolds known for their diverse biological activities. The following sections outline key areas for future investigation, from synthetic chemistry to cutting-edge interdisciplinary applications.
Q & A
Basic: What are the recommended safety protocols for handling 2-(1H-Pyrazol-1-yl)benzimidamide in laboratory settings?
Answer:
Researchers must prioritize safety due to the compound’s classification as a skin/eye irritant (Category 2/2A) . Key protocols include:
- Engineering Controls : Use fume hoods to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers) to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
Two validated methodologies are widely used:
- Cyclization of o-Phenylenediamines : React with CO₂ under H₂ pressure (1–3 atm) to form the benzimidazole core, followed by pyrazole substitution .
- Quinoxalinone Rearrangement : Utilize phenylhydrazine with 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one to introduce the pyrazole moiety .
Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates efficiently.
Advanced: How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
Answer:
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst concentration, solvent polarity) . Example workflow:
Define Factors : Select 3–4 critical parameters (e.g., reaction time, molar ratio).
Design Matrix : Use a 2³ full factorial design to test interactions between variables .
Response Analysis : Quantify yield/purity via HPLC and apply ANOVA to identify significant factors.
Case Study : A 2023 study optimized pyrazole coupling efficiency by adjusting solvent polarity (DMF vs. THF), achieving 15% yield improvement .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states using software like COMSOL Multiphysics .
Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 12.5–13.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₀N₄) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between theoretical predictions and experimental outcomes for this compound?
Answer:
Discrepancies often arise from unmodeled variables (e.g., solvent polarity, steric effects). Mitigation strategies include:
Iterative Validation : Compare DFT-predicted reaction pathways with experimental kinetic studies (e.g., Arrhenius plots) .
Sensitivity Analysis : Adjust computational parameters (e.g., dielectric constant) to align with empirical data .
Multi-Method Integration : Combine MD simulations with in situ Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
